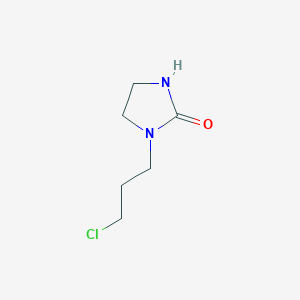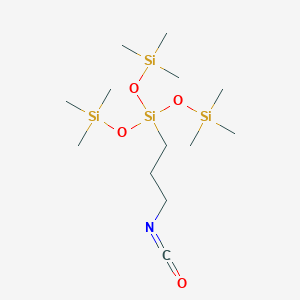
3-ethoxy-N-phenylaniline
Übersicht
Beschreibung
3-ethoxy-N-phenylaniline is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as ethyl 3-phenylaminobenzoate and is a derivative of aniline. It is a white to off-white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-phenylaniline is related to its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress and damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit acetylcholinesterase and its antioxidant properties. This compound has been shown to improve cognitive function and memory in animal studies. Additionally, it has been shown to protect against oxidative stress and damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-ethoxy-N-phenylaniline in lab experiments is its potent inhibition of acetylcholinesterase. This property makes it a valuable tool in the study of Alzheimer's disease and other neurodegenerative disorders. Additionally, its antioxidant properties make it useful in the study of oxidative stress and damage. However, one limitation of this compound is its potential toxicity, which must be carefully considered in experimental design.
Zukünftige Richtungen
There are many potential future directions for the use of 3-ethoxy-N-phenylaniline in scientific research. One area of interest is the development of new therapies for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound may have applications in the treatment of other conditions related to oxidative stress and damage. Further research is needed to fully understand the potential of this compound in these areas.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-phenylaniline has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This property makes it a valuable tool in the study of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-ethoxy-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZQPNICTIZSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544605 | |
| Record name | 3-Ethoxy-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43035-14-9 | |
| Record name | 3-Ethoxy-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)







![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)


